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molecular formula C10H12FNO B3395068 3-Fluoro-2-(tetrahydrofuran-2-yl)aniline CAS No. 1384984-24-0

3-Fluoro-2-(tetrahydrofuran-2-yl)aniline

Cat. No. B3395068
M. Wt: 181.21
InChI Key: BECDWMFRMOFJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481551B2

Procedure details

Placed 5% palladium on carbon (37.3 g, 50% wet, 8.76 mmol, Aldrich 330116) in a Parr bottle under nitrogen, followed by MeOH (70 mL, JT-Baker 909333). Added the crude mixture of 2-(2-fluoro-6-nitro-phenyl)-2,3-dihydrofuran and 2-(2-fluoro-6-nitro-phenyl)-2,5-dihydrofuran (15A&15B) (186.6 g, 892.1 mmol) dissolved in MeOH (117 mL), followed by NEt3 (124.3 mL, 892.1 mmol, Sigma-Aldrich 471283). Placed the vessel on a Parr shaker and saturated with H2. After adding 45 psi H2, the reaction mixture was shaken until consumption of the starting material was complete (HPLC and LCMS showed complete reaction). The reaction mixture was purged with nitrogen, filtered through Celite™ and rinsed with EtOAc. The filtrate was concentrated on a rotary evaporator giving a brown oil, which was dissolved in Et2O and washed with water (2×). The ether phase was extracted with aqueous 1 N HCl (5×250 mL), which was washed with Et2O (3×) and then basified with aqueous 6 N NaOH to pH 12-14. The basic aqueous phase was extracted with CH2Cl2(4×), and the combined organic extract washed with saturated aqueous NH4Cl, dried over MgSO4, and filtered through a pad of silica eluting with CH2Cl2 to 25% EtOAc/hexane. The desired filtrate was concentrated under reduced pressure giving 16 as a light brown oil (121.8 g, 84% GCMS plus NMR purity). GCMS (Agilent HP-5MS 30 m×250 μm×0.25 μm column heating at 60° C. for 2 min to 300° C. over 15 min with a 1 mL/min flow rate) M+1: 182.0 (11.44 min). LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 182.10 (2.61 min). 1H NMR (300 MHz, CDCl3) δ 6.97 (td, J=8A, 6.3 Hz, 1H), 6.43-6.35 (m, 2H), 5.21-5.13 (m, 1H), 4.54 (s, 2H), 4.16-4.07 (m, 1H), 3.90-3.81 (m, 1H), 2.23-2.00 (m, 4H) ppm. Additional crops were obtained as follows: the combined ether phase was washed with saturated aqueous NaHCO3, brine, dried over Na2SO4, decanted, and concentrated under reduced pressure. The oil was vacuum distilled (ca. 15 torr) collecting the distillate at 101-108° C. To a stirring solution of the distilled oil in EtOH (1 volume) at 2° C. was slowly added 5 M HCl (1 eq) in iPrOH. The resulting suspension was brought to room temperature, diluted with EtOAc (3 volumes, vol/vol), and stirred for 2 hrs. The white solid was collected by filtration, washed with EtOAc, and dried under reduced pressure giving a second crop of product as the HCl salt. The mother liquor was concentrated to a slurry, diluted with EtOAc and the solid collected by filtration, washed with EtOAc, and dried in vacuo giving the HCl salt as a third crop of the product. LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 182.10 (2.58 min). 1H NMR (300 MHz, CDCl3) δ 10.73 (br.s, 3H), 7.66 (d, J8.1 Hz, 1H), 7.33 (td, J8.2, 5.9 Hz, 1H), 7.13-7.05 (m, 1H), 5.26 (dd, J=9.0, 6.5 Hz, 1H), 4.38-4.28 (m, 1H), 4.00-3.91 (m, 1H), 2.59-2.46 (m, 1H), 2.30-1.95 (m, 3H) ppm. The overall yield from the three crops was 76%.
Name
2-(2-fluoro-6-nitro-phenyl)-2,3-dihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-fluoro-6-nitro-phenyl)-2,5-dihydrofuran
Quantity
186.6 g
Type
reactant
Reaction Step One
Name
Quantity
124.3 mL
Type
reactant
Reaction Step Two
Quantity
37.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
117 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[CH:11]1[CH2:15][CH:14]=[CH:13][O:12]1.FC1C=CC=C([N+]([O-])=O)C=1C1C=CCO1.CCN(CC)CC>[Pd].CO.CCOCC>[F:1][C:2]1[C:3]([CH:11]2[CH2:15][CH2:14][CH2:13][O:12]2)=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8]

Inputs

Step One
Name
2-(2-fluoro-6-nitro-phenyl)-2,3-dihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])C1OC=CC1
Name
2-(2-fluoro-6-nitro-phenyl)-2,5-dihydrofuran
Quantity
186.6 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])C1OCC=C1
Step Two
Name
Quantity
124.3 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
37.3 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
117 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was shaken until consumption of the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Added the crude
ADDITION
Type
ADDITION
Details
After adding 45 psi H2
CUSTOM
Type
CUSTOM
Details
(HPLC and LCMS showed complete reaction)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
WASH
Type
WASH
Details
rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
giving a brown oil, which
WASH
Type
WASH
Details
washed with water (2×)
EXTRACTION
Type
EXTRACTION
Details
The ether phase was extracted with aqueous 1 N HCl (5×250 mL), which
WASH
Type
WASH
Details
was washed with Et2O (3×)
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous phase was extracted with CH2Cl2(4×)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
washed with saturated aqueous NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica eluting with CH2Cl2 to 25% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
The desired filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(N)C=CC1)C1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 121.8 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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